C-Reactive Protein is synthesized in the liver and its production is primarily stimulated by interleukin-6, a cytokine involved in inflammation. It serves as a biomarker for inflammatory conditions, with levels rising significantly during infections, trauma, and other inflammatory states. The classification of C-Reactive Protein includes:
The synthesis of C-Reactive Protein (174-185) can be achieved through chemical synthesis techniques or recombinant DNA technology.
C-Reactive Protein has a pentameric structure made up of five identical 24-kDa subunits. The specific fragment (174-185) forms part of a deep cleft on the protein's surface that is crucial for its interaction with other molecules.
C-Reactive Protein (174-185) participates in several biochemical reactions:
The binding affinity and kinetics can be assessed using surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA), which provide insights into how effectively this peptide interacts with target molecules.
The mechanism through which C-Reactive Protein (174-185) operates involves several steps:
Studies have shown that synthetic versions of this peptide can enhance phagocytosis by immune cells, indicating its potential role in therapeutic applications .
C-Reactive Protein (174-185) has significant scientific applications:
C-reactive protein exists in two primary conformational states: the native pentameric form (pCRP) and the monomeric form (mCRP). The pCRP structure comprises five identical non-covalently linked subunits arranged symmetrically around a central pore, forming a discoid shape with a molecular weight of approximately 115 kDa [1] [4]. Each subunit contains 206 amino acids, with a hydrophobic core stabilized by a disulfide bond between Cys36 and Cys97 [1] [10]. The pCRP exhibits two distinct faces: the "recognition face" (B face) harbors phosphocholine (PC)-binding sites, while the "effector face" (A face) mediates interactions with complement component C1q and Fcγ receptors [1] [7].
In contrast, mCRP is generated through dissociation of pCRP subunits, resulting in a pro-inflammatory isoform with exposed neoepitopes. This conformation exhibits reduced solubility and distinct antigenicity compared to pCRP [2] [4]. The transition to mCRP exposes previously hidden domains, including the cholesterol-binding sequence (residues 35–47), which enables membrane integration and potent immune activation [6] [8].
The structural transition from pCRP to mCRP occurs via an intermediate conformation termed pCRP, which maintains pentameric symmetry while expressing mCRP-like neoepitopes [8]. This transition is triggered by interaction with activated cell membranes (e.g., monocytes, platelets) or damaged lipid bilayers enriched in lysophosphatidylcholine (LPC) [8] [4]. Biochemical studies demonstrate that pCRP binding to LPC-containing microvesicles (100–500 nm diameter) induces conformational changes without immediate dissociation [8]. The pCRP state is characterized by:
Subsequent dissociation into mCRP occurs through membrane fluidity-driven processes, where subunits integrate into lipid rafts via their cholesterol-binding domains [4] [6]. Acidic microenvironments (pH ≤ 5.0) at inflammation sites further accelerate this dissociation [1].
Calcium ions are essential for maintaining CRP's structural integrity and ligand-binding functions. Each pCRP subunit contains two calcium-binding sites within its PC-binding pocket [1] [3]. Residues Phe66 and Glu81 form critical coordination points for calcium, enabling high-affinity PC binding (Kd ≈ 10-6 M) [1] [3]. Calcium depletion induces pentamer dissociation into decameric stacks and abolishes PC recognition [1].
Table 1: Structural and Functional Properties of CRP Conformations
Property | pCRP | pCRP* | mCRP |
---|---|---|---|
Quaternary structure | Pentamer (115 kDa) | Pentamer with exposed neoepitopes | Monomer (23 kDa) |
Solubility | High (aqueous) | Moderate | Low (membrane-integrated) |
PC-binding affinity | High (Ca2+-dependent) | Reduced | Absent |
Complement activation | Moderate (C1q-dependent) | High | Alternative pathway enhancement |
Major binding partners | Phosphocholine, C1q, CFHR4 | Microvesicles, C1q | FcγR, complement regulators |
CRP exhibits remarkable evolutionary conservation from invertebrates to mammals. In arthropods (e.g., horseshoe crab Limulus polyphemus), CRP is constitutively expressed at high concentrations (1–2 mg/mL hemolymph) and functions as a major pathogen recognition molecule [9]. Molluscan CRP from the African snail Achatina fulica (ACRP) demonstrates calcium-dependent PC binding and opsonizing capabilities similar to human CRP, despite structural differences including a 400 kDa multimeric form with four distinct subunits [9].
Vertebrate CRP shows conserved gene organization on chromosome 1 (1q23.2 in humans), with pentraxin domains retaining >50% sequence identity between humans and teleost fish [6] [9]. Notably, the disulfide bond-forming cysteines (Cys36-Cys97) and calcium-binding residues are invariant across species, underscoring their structural importance [10] [6].
Mammals exhibit striking differences in CRP expression patterns despite structural conservation:
Functional studies reveal conserved protective roles across species. Human CRP rescues inflammatory pathology in CRP-knockout mice, while snail ACRP protects mice against Salmonella infections [9] [6]. This functional conservation despite expression divergence is mediated through conformational flexibility: species with low baseline CRP (e.g., humans) exhibit easier pCRP→mCRP conversion, while high-CRP species (e.g., rats) show greater refolding capacity [6].
The PC-binding pocket is located on the B face of each pCRP subunit, formed by loops between β-strands with coordinated calcium ions. Key residues include:
Mutagenesis studies confirm these residues' essential roles: rabbit CRP with F66Y/E81K mutations loses >95% PC-binding capacity while retaining polycation recognition [3]. The binding exhibits negative cooperativity, with one occupied subunit reducing adjacent sites' affinity [1].
CRP activates the classical complement pathway through specific interaction with C1q globular heads. Binding occurs primarily via the A face of pCRP* or mCRP, involving residues 175–185 and the 199–206 neoepitope exposed during conformational change [5] [8]. Key features include:
Table 2: Ligand-Binding Parameters of Human CRP
Ligand | Binding Site | Kd (M) | Calcium Requirement | Biological Consequence |
---|---|---|---|---|
Phosphocholine | B face (res 60-81) | 1.2 × 10-6 | Yes | Pathogen opsonization |
C1q | A face (res 175-206) | 1.8 × 10-7 | No | Classical complement activation |
Factor H | Junction region (res 115-123) | 3.5 × 10-7 | pH-dependent | Complement regulation |
FcγRIIa | Exposed neoepitope (mCRP) | 5.0 × 10-8 | No | Phagocyte activation |
The structural transition to mCRP dramatically enhances C1q binding affinity (>100-fold increase vs. pCRP) and exposes additional sites for complement regulators [5]. This dual functionality enables context-dependent modulation of inflammatory responses, positioning CRP at the interface of innate immune activation and regulation.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: